molecular formula C17H16N2OS B12854564 5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole CAS No. 871110-15-5

5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole

Cat. No.: B12854564
CAS No.: 871110-15-5
M. Wt: 296.4 g/mol
InChI Key: MZDJMWBCKPGBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxyphenyl group at position 5, a methylthio group at position 3, and a phenyl group at position 1. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 1-phenyl-3-methylthio-2-propen-1-one in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antidepressant-like effects are attributed to the selective inhibition of monoamine oxidase A (MAO-A), which leads to increased levels of monoamines such as serotonin in the brain. Additionally, the compound’s involvement in serotonergic and nitric oxide pathways further contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole exhibits unique structural features, such as the presence of a methylthio group, which may contribute to its distinct chemical reactivity and biological activity. Its selective inhibition of MAO-A and involvement in multiple biochemical pathways highlight its potential as a versatile compound in scientific research .

Properties

CAS No.

871110-15-5

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-methylsulfanyl-1-phenylpyrazole

InChI

InChI=1S/C17H16N2OS/c1-20-15-10-8-13(9-11-15)16-12-17(21-2)18-19(16)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

MZDJMWBCKPGBAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.